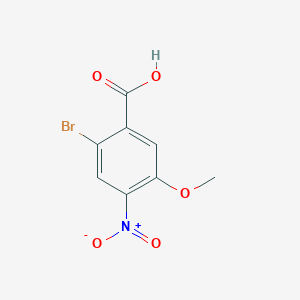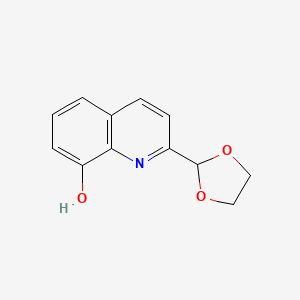![molecular formula C13H13N3O4 B13869294 Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate CAS No. 179025-88-8](/img/structure/B13869294.png)
Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-[1-[(4-aminophenyl)methyl]imidazol-4-yl]acetate.
Reduction: 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be compared with other imidazole derivatives such as:
Methyl 2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]acetate: Similar structure but with a chloro group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 2-[1-[(4-methylphenyl)methyl]imidazol-4-yl]acetate: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Methyl 2-[1-[(4-hydroxyphenyl)methyl]imidazol-4-yl]acetate: The presence of a hydroxy group can enhance its solubility and reactivity in certain reactions.
The uniqueness of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
179025-88-8 |
|---|---|
Formule moléculaire |
C13H13N3O4 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
RLFQWAMLYXPZKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}benzaldehyde](/img/structure/B13869230.png)


![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)
![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)

![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)

![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
